molecular formula C21H15FN8O B15175383 2-Pyridinecarboxamide, N-[3-[(6R)-8-amino-3-cyano-5,6-dihydro-6-methylimidazo[1,2-a]pyrazin-6-yl]-4-fluorophenyl]-5-cyano-

2-Pyridinecarboxamide, N-[3-[(6R)-8-amino-3-cyano-5,6-dihydro-6-methylimidazo[1,2-a]pyrazin-6-yl]-4-fluorophenyl]-5-cyano-

Cat. No.: B15175383
M. Wt: 414.4 g/mol
InChI Key: PEYUKFMDCGZLQN-NRFANRHFSA-N
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Description

2-Pyridinecarboxamide, N-[3-[(6R)-8-amino-3-cyano-5,6-dihydro-6-methylimidazo[1,2-a]pyrazin-6-yl]-4-fluorophenyl]-5-cyano- is a complex organic compound with a unique structure that includes multiple functional groups such as amino, cyano, and fluorophenyl groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinecarboxamide, N-[3-[(6R)-8-amino-3-cyano-5,6-dihydro-6-methylimidazo[1,2-a]pyrazin-6-yl]-4-fluorophenyl]-5-cyano- typically involves multi-step organic reactions. The process begins with the preparation of the core imidazo[1,2-a]pyrazine structure, followed by the introduction of the amino, cyano, and fluorophenyl groups through various substitution and addition reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality and high efficiency. The purification of the final product is typically carried out using techniques such as crystallization, chromatography, or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-Pyridinecarboxamide, N-[3-[(6R)-8-amino-3-cyano-5,6-dihydro-6-methylimidazo[1,2-a]pyrazin-6-yl]-4-fluorophenyl]-5-cyano- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups, such as nitro groups, into amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-containing compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different biological activities.

Scientific Research Applications

2-Pyridinecarboxamide, N-[3-[(6R)-8-amino-3-cyano-5,6-dihydro-6-methylimidazo[1,2-a]pyrazin-6-yl]-4-fluorophenyl]-5-cyano- has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: It may be used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Pyridinecarboxamide, N-[3-[(6R)-8-amino-3-cyano-5,6-dihydro-6-methylimidazo[1,2-a]pyrazin-6-yl]-4-fluorophenyl]-5-cyano- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2,6-Pyridinedicarboxamide: A simpler analog with similar structural features but lacking the complex substituents.

    2-Pyridinecarboxaldehyde: Another related compound with a different functional group, used in various chemical syntheses.

    2,6-Diacetylpyridine: A compound with acetyl groups instead of the cyano and amino groups.

Uniqueness

2-Pyridinecarboxamide, N-[3-[(6R)-8-amino-3-cyano-5,6-dihydro-6-methylimidazo[1,2-a]pyrazin-6-yl]-4-fluorophenyl]-5-cyano- stands out due to its complex structure and the presence of multiple functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C21H15FN8O

Molecular Weight

414.4 g/mol

IUPAC Name

N-[3-[(6R)-8-amino-3-cyano-6-methyl-5H-imidazo[1,2-a]pyrazin-6-yl]-4-fluorophenyl]-5-cyanopyridine-2-carboxamide

InChI

InChI=1S/C21H15FN8O/c1-21(11-30-14(8-24)10-27-19(30)18(25)29-21)15-6-13(3-4-16(15)22)28-20(31)17-5-2-12(7-23)9-26-17/h2-6,9-10H,11H2,1H3,(H2,25,29)(H,28,31)/t21-/m0/s1

InChI Key

PEYUKFMDCGZLQN-NRFANRHFSA-N

Isomeric SMILES

C[C@]1(CN2C(=CN=C2C(=N1)N)C#N)C3=C(C=CC(=C3)NC(=O)C4=NC=C(C=C4)C#N)F

Canonical SMILES

CC1(CN2C(=CN=C2C(=N1)N)C#N)C3=C(C=CC(=C3)NC(=O)C4=NC=C(C=C4)C#N)F

Origin of Product

United States

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